- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5

Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

1-(Isoquinolin-3-yl)ethanone Propriedades químicas e físicas

Nomes e Identificadores

-

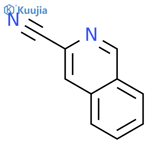

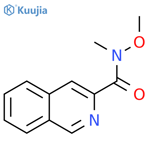

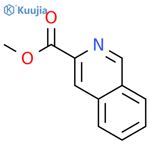

- 1-(Isoquinolin-3-yl)ethanone

- 1-isoquinolin-3-ylethanone

- 1-ISOQUINOLIN-3-YL-ETHANONE

- 3-Acetylisoquinoline

- Ethanone,1-(3-isoquinolinyl)-

- 1-(3-Isoquinolinyl)ethanone (ACI)

- 1-(Isoquinolin-3-yl)ethan-1-one

- 1-(3-isoquinolinyl)ethanone

- SCHEMBL2126619

- AB25777

- 3-acetyl-isoquinoline

- BS-29725

- EN300-1655826

- AKOS006295633

- CS-0141837

- 91544-03-5

- MFCD06658291

- Z1198169433

- NLMXNLJJYMMQIF-UHFFFAOYSA-N

-

- MDL: MFCD06658291

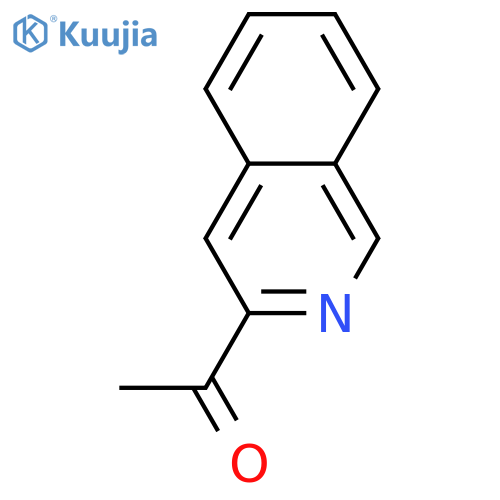

- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3

- Chave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N

- SMILES: O=C(C)C1C=C2C(C=CC=C2)=CN=1

Propriedades Computadas

- Massa Exacta: 171.06800

- Massa monoisotópica: 173.047678

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 205

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 50.2

- XLogP3: 2.1

Propriedades Experimentais

- PSA: 29.96000

- LogP: 2.43740

1-(Isoquinolin-3-yl)ethanone Informações de segurança

1-(Isoquinolin-3-yl)ethanone Dados aduaneiros

- CÓDIGO SH:2933499090

- Dados aduaneiros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Isoquinolin-3-yl)ethanone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989508-5g |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 5g |

$1080 | 2024-08-02 | |

| TRC | I822438-10mg |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 10mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM111583-1g |

1-(isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 1g |

$290 | 2021-08-06 | |

| Enamine | EN300-1655826-0.25g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.25g |

$148.0 | 2025-02-20 | |

| Enamine | EN300-1655826-0.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.5g |

$233.0 | 2025-02-20 | |

| abcr | AB445109-1g |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 1g |

€726.50 | 2025-02-19 | ||

| abcr | AB445109-100mg |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 100mg |

€212.00 | 2025-02-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |

1-Isoquinolin-3-yl-ethanone |

91544-03-5 | 96% | 100mg |

1060.05CNY | 2021-05-08 | |

| Enamine | EN300-1655826-0.1g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.1g |

$104.0 | 2025-02-20 | |

| Enamine | EN300-1655826-2.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 2.5g |

$633.0 | 2025-02-20 |

1-(Isoquinolin-3-yl)ethanone Método de produção

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sulfuric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Dichloromethane

- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908

Synthetic Routes 3

1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux

1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt

1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux

1.6 Reagents: Sodium carbonate ; neutralized, 0 °C

- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089

Synthetic Routes 4

- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13

Synthetic Routes 5

1.2 Reagents: Ammonium chloride Solvents: Water

- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200

Synthetic Routes 6

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.4 Reagents: Sodium carbonate Solvents: Water ; basified

- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326

Synthetic Routes 7

1.2 Solvents: Toluene

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Diethyl ether

- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514

Synthetic Routes 8

1.2 24 h, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141

1-(Isoquinolin-3-yl)ethanone Raw materials

- tributyl(1-ethoxyethenyl)stannane

- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-

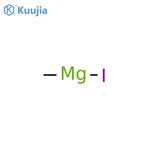

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

- Methyllithium (1.6M in Diethyl Ether)

- Isoquinoline-3-carbonitrile

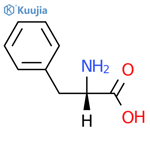

- L-Phenylalanine

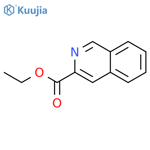

- Methyl isoquinoline-3-carboxylate

- Ethyl Isoquinoline-3-carboxylate

- Isoquinolin-3-yl trifluoromethanesulfonate

1-(Isoquinolin-3-yl)ethanone Preparation Products

1-(Isoquinolin-3-yl)ethanone Literatura Relacionada

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Produtos relacionados

- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)

- 1129-30-2(2,6-Diacetylpyridine)

- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)

- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)

- 1011-47-8(1-(Quinolin-2-yl)ethanone)

- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)

- 2229329-22-8(3-(1,4-dimethyl-1H-pyrazol-5-yl)oxolane-2,5-dione)

- 2901065-45-8(1-Bromo-4-(2,2-diethoxyethoxy)-3-fluoro-2-methylbenZene)

- 1363381-52-5(tert-butyl cis-2-(aminomethyl)-4-methyl-pyrrolidine-1-carboxylate)

- 186496-59-3(Magnesium,bromo(5-fluoro-2-methylphenyl)-)